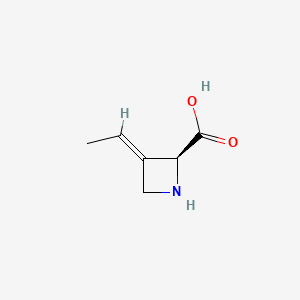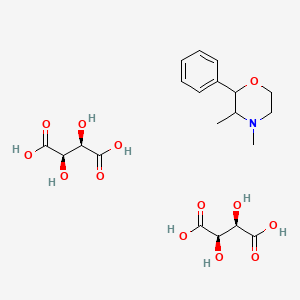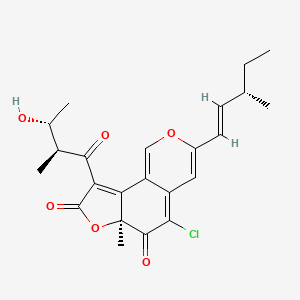
Aethusin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aethusin is an enyne.
Wissenschaftliche Forschungsanwendungen
Nano-Enhanced Delivery for Anticancer Applications
Recent advances have utilized Aethusin, specifically Aloe-emodin (AE), a herbal drug with notable anticancer activity, in nanotechnology. Surface-functionalized polyethylene glycol liquid crystalline nanoparticles (PEG-LCNPs) of AE were developed to enhance its water solubility and facilitate its use in cancer therapy. This innovative approach showed promising results in terms of enhanced bioavailability and therapeutic efficacy against cancer cells, highlighting the potential of AE-PEG-LCNPs as a nanocarrier for efficient cancer cell targeting (Freag et al., 2016).
Application in Traditional Medicine
Phyllanthus amarus, a plant traditionally used in various cultures for medicinal purposes, has been the subject of scientific research to validate its traditional uses. For instance, its effects on implantation and pregnancy have been scientifically tested, revealing both beneficial and potentially harmful effects depending on the context of its use (Iranloye et al., 2010).
Economic Research Transformation
Enhancing Autonomous Experimentation in Mechanics
In mechanics, autonomous experimentation (AE) has been accelerated through the integration of simulation data. This approach has been applied to study the properties of structures, demonstrating how simulation can improve AE through transfer learning. This method can be relevant in the study of this compound's mechanical properties or applications in material sciences (Gongora et al., 2021).
AI in Architecture, Engineering, and Construction
Artificial intelligence (AI) is increasingly being used to address complex problems in the Architecture, Engineering, and Construction (AEC) industry. This could be relevant for the development and application of this compound in construction materials or other engineering applications, where AI can optimize processes and materials for specific needs (Darko et al., 2020).
Education and Scientific Research Synergy
The synergy between education and scientific research has evolved, especially in the field of educational research. This synergy is crucial for disseminating knowledge about this compound and its applications, ensuring that future generations of scientists are well-informed and capable of continuing this research (Mershon & Schlossman, 2008).
Eigenschaften
CAS-Nummer |
463-34-3 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne |
InChI |
InChI=1S/C13H14/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5-6,8,10,12H,4H2,1-2H3/b5-3+,8-6+,12-10+ |
InChI-Schlüssel |
OUUDSRYJNWAHPD-FIXGFOPZSA-N |
Isomerische SMILES |
CC/C=C/C=C/C#CC#C/C=C/C |
SMILES |
CCC=CC=CC#CC#CC=CC |
Kanonische SMILES |
CCC=CC=CC#CC#CC=CC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[4-(2-methylpropoxy)benzyl]-2-(4-nitrobenzylidene)hydrazinecarbothioamide](/img/structure/B1236755.png)

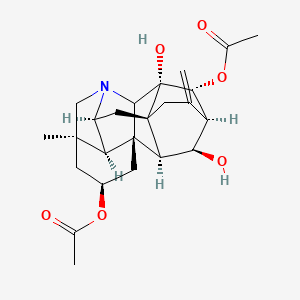
![(3R-cis)-6-methoxy-4-[3-(3-vinyl-4-piperidyl)propyl]quinoline monohydrochloride](/img/structure/B1236760.png)
![(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxy-methylene]-1-[(2R)-2-isopropenyl-5-methyl-hex-5-enyl]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1236766.png)
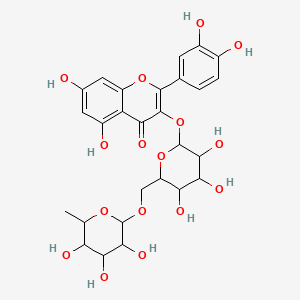
![2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine](/img/structure/B1236768.png)
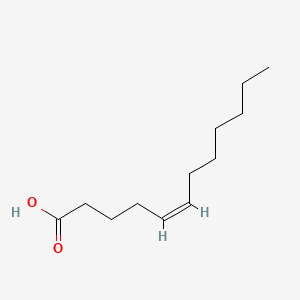
![2-[[(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1236770.png)
![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)

